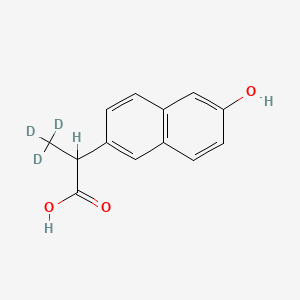

Enalapril-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, enalapril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

Enalapril maleate belongs to the group of angiotensin-converting enzyme inhibitors used in the treatment of hypertension and heart failure . A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for determining the level of impurities in enalapril maleate tablets . The study also showed that enalapril cations are linked indirectly through hydrogen bonds involving the same maleate anion .Molecular Structure Analysis

Enalapril maleate is an antihypertensive ethyl ester pro-drug with two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions . The electronic structural analysis points out a partially covalent character for N1-H∙∙∙O7 interaction .Chemical Reactions Analysis

The charge transfer process and the mobility of the proton (H+) between enalapril and maleate molecules were demonstrated using supramolecular modeling analyses and molecular dynamics calculations . The study also showed that under high-temperature conditions, enalapril maleate tablets would still undergo a chemical reaction .Physical And Chemical Properties Analysis

The stability of enalapril maleate compounds is based on their physical and chemical properties and the pKa of the compound itself . The most suitable pH or microenvironmental pH range that improved the stability of the enalapril maleate formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .作用機序

Safety and Hazards

Enalapril may cause some unwanted effects. If they do occur, they may need medical attention. Some of the more common side effects include blurred vision and confusion . It is advised not to use enalapril if you are pregnant . If you become pregnant, stop taking this medicine and tell your doctor right away .

特性

CAS番号 |

1356847-94-3 |

|---|---|

分子式 |

C20H28N2O5 |

分子量 |

379.471 |

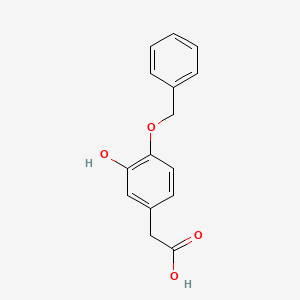

IUPAC名 |

(2S)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1/i2D3 |

InChIキー |

GBXSMTUPTTWBMN-FLDSLSFSSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O |

同義語 |

(S)-1-[N-[1-(Ethoxycarbonxyl)-3-phenylpropyl]-L-alanyl]-L-proline-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

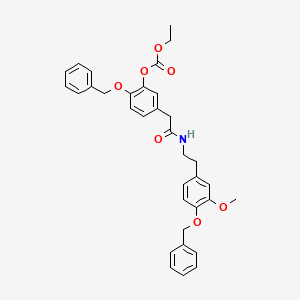

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)